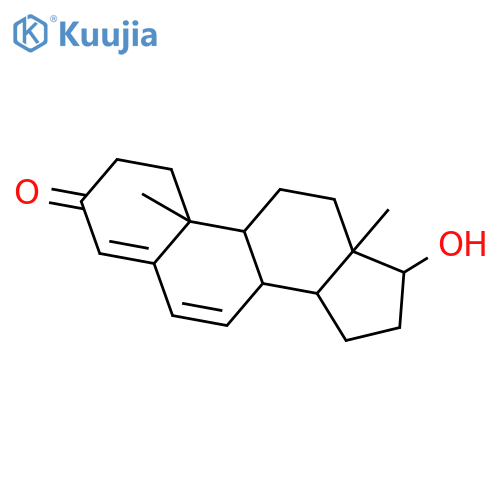Cas no 2352-19-4 (6-Dehydrotestosterone Acetate)

6-Dehydrotestosterone Acetate structure
商品名:6-Dehydrotestosterone Acetate
6-Dehydrotestosterone Acetate 化学的及び物理的性質
名前と識別子
-
- Androsta-4,6-dien-3-one,17-(acetyloxy)-, (17b)-
- 4,6-ANDROSTADIEN-17B-OL-3-ONE(6-DEHYDROTESTOSTERONE)
- 17b-Acetoxyandrosta-4,6-dien-3-one
- 17b-Acetoxyandrosta-4,6-diene-3-one
- 3-Oxoandrosta-4,6-dien-17b-yl acetate
- 6-Dehydrotestosterone acetate
- Androsta-4,6-dien-17b-ol-3-one acetate
- Androsta-4,6-dien-3-one,17b-hydroxy-, acetate (6CI,7CI,8CI)
- 6,7-didehydrotestosterone
- (1S,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- UNII-4P45K0O2LX
- ANDROSTA-4,6-DIEN-3-ONE, 17-beta-HYDROXY-
- UMDCOKNNLDEKJB-DYKIIFRCSA-N
- LMST02020082
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
- (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
- 17-beta-Hydroxyandrosta-4,6-dien-3-one
- 6-Dehydrotestosterone
- A903335
- 2352-19-4
- NSC 75560
- 17?-Hydroxyandrosta-4,6-dien-3-one (?6-Testosterone)
- ?6-Testosterone (1.0mg/ml in Acetonitrile)
- Androsta-4,6-dien-3-one, 17-hydroxy-, (17beta)-
- ?6-Testosterone
- .DELTA.6-TESTOSTERONE
- Androsta-4,6-dien-3-one, 17-hydroxy-, (17.beta.)-
- EINECS 219-623-6
- 17beta-hydroxyandrosta-4,6-dien-3-one
- NS00046283
- (17-beta)-17-Hydroxyandrosta-4,6-dien-3-one
- TESTOSTERONE IMPURITY I [EP IMPURITY]
- Androsta-4, 17-hydroxy-, (17.beta.)-
- 17-hydroxy-4,6-androstadiene-3-one
- Androsta-4,6-dien-17-beta-ol-3-one
- SCHEMBL3364701
- (17beta)-Hydroxyandrosta-4,6-dien-3-one
- CHEBI:29117
- 2484-30-2
- 17-Hydroxyandrosta-4,6-dien-3-one #
- NSC-75560
- 17beta-Hydroxyandrosta-4,6-dien-3-one (?6-Testosterone)
- Androsta-4,6-dien-3-one, 17-hydroxy-, (17-beta)-
- DTXSID801043247
- (17beta)-17-Hydroxyandrosta-4,6-dien-3-one
- delta(sup 6)-Testosterone
- (8R, 9S, 10R, 13S, 14S, 17S)-17-hydroxy-10, 13-dimethyl-1, 2, 8, 9, 11, 12, 14, 15, 16, 17-decahydrocyclopenta[a]phenanthren-3-one
- 17b-hydroxy-4,6-androstadiene-3-one
- NSC75560
- 6,7-Dehydrotestosterone
- 4P45K0O2LX
- Q27109951
- 4,6-Androstadien-17.beta.-ol-3-one
- Delta(6)-testosterone
- 6-Dehydrotestosterone Acetate
-
- インチ: InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-17,21H,5-10H2,1-2H3
- InChIKey: UMDCOKNNLDEKJB-UHFFFAOYSA-N
- ほほえんだ: O=C1C=C2C=CC3C4CCC(O)C4(C)CCC3C2(C)CC1
計算された属性
- せいみつぶんしりょう: 286.193280068g/mol
- どういたいしつりょう: 286.193280068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 546
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 450.4±45.0 °C at 760 mmHg
- フラッシュポイント: 191.9±21.3 °C
- PSA: 37.30000
- LogP: 3.65520
- じょうきあつ: 0.0±2.5 mmHg at 25°C
6-Dehydrotestosterone Acetate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Dehydrotestosterone Acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D230535-100mg |
6-Dehydrotestosterone Acetate |
2352-19-4 | 100mg |
$ 1590.00 | 2022-06-05 | ||
| TRC | D230535-10mg |
6-Dehydrotestosterone Acetate |
2352-19-4 | 10mg |
$ 205.00 | 2022-06-05 | ||
| TRC | D230535-50mg |
6-Dehydrotestosterone Acetate |
2352-19-4 | 50mg |
$ 840.00 | 2022-06-05 |
6-Dehydrotestosterone Acetate 関連文献
-
1. 108. The effect of molecular environment on the absorption spectra of organic compounds in solution. Part IV. Dienones and dienalsL. K. Evans,A. E. Gillam J. Chem. Soc. 1945 432
-
2. Applications of high-potential quinones. Part I. The mechanism of dehydrogenation of steroidal ketones by 2,3-dichloro-5,6-dicyanobenzoquinoneA. B. Turner,H. J. Ringold J. Chem. Soc. C 1967 1720
-
C. W. Picard,F. S. Spring J. Chem. Soc. 1941 35
-
4. 202. Modified steroid hormones. Part XXVII. A new route to 4-methyl-3-oxo-Δ4-steroidsD. N. Kire,V. Petrow J. Chem. Soc. 1962 1091
-
5. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compoundsDavid N. Kirk,Harold C. Toms,Christal Douglas,Karen A. White,Kelvin E. Smith,Shahid Latif,Robert W. P. Hubbard J. Chem. Soc. Perkin Trans. 2 1990 1567
2352-19-4 (6-Dehydrotestosterone Acetate) 関連製品
- 434-22-0(Nandrolone)
- 58-22-0(Testosterone)
- 481-30-1(Epitestosterone)
- 10161-33-8(β-Trenbolone Standard)
- 465-42-9(Capsanthin)
- 6218-29-7((13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one)
- 850-52-2(Altrenogest)
- 965-93-5(Methyltrienolone)
- 52-78-8(Norethandrolone)
- 58-18-4(Methyltestosterone)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量